Sodium (6-chloropyridin-3-YL)methanesulfinate
Description
Sodium (6-chloropyridin-3-yl)methanesulfinate is an organosulfur compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a methanesulfinate group at the 3-position. This compound is structurally characterized by its hybrid aromatic-heterocyclic and sulfinate functionalities, making it valuable in synthetic chemistry, particularly in nucleophilic addition and cross-coupling reactions. Its chlorine substituent introduces steric and electronic effects that influence reactivity and selectivity in chemical transformations .
Properties
Molecular Formula |
C6H5ClNNaO2S |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
sodium;(6-chloropyridin-3-yl)methanesulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c7-6-2-1-5(3-8-6)4-11(9)10;/h1-3H,4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
ZCAMTHPZUKBHSS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1CS(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Sulfonylation of 6-Chloropyridin-3-yl Halides
A widely adopted method involves the copper-catalyzed coupling of 6-chloropyridin-3-yl bromide or iodide with sodium methanesulfinate under mild to moderate heating. This method benefits from high selectivity and functional group tolerance.
| Parameter | Details |
|---|---|
| Substrate | 3-Bromo-6-chloropyridine or 3-iodo-6-chloropyridine |
| Sulfinate Source | Sodium methanesulfinate (CH3SO2Na) |
| Catalyst | Copper(I) iodide (CuI) or copper trifluoromethanesulfonate complex |
| Ligand | N,N'-Dimethylethylenediamine or sodium L-prolinate |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 95–150 °C |
| Reaction Time | 4–20 hours |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Yield | Typically 50–70% (can be optimized with microwave irradiation) |
Example Procedure:
A mixture of 3-amino-6-bromo-2-methylpyridine (similar heteroaryl substrate), sodium methanesulfinate, copper trifluoromethanesulfonate benzene complex, and N,N'-dimethylethylenediamine in DMSO was heated at 150 °C for 4 hours. After workup and extraction, the desired sulfinylated product was obtained in 50% yield as a brown powder.
Microwave-assisted copper-catalyzed reactions have been reported to improve yields and reduce reaction times significantly. For example, heating a mixture of 4-bromo-1-iodo-2-methylbenzene, copper(I) iodide, sodium methanesulfinate in DMSO under microwave irradiation at 125 °C for 20 minutes, followed by stirring at 100 °C for 3 hours, afforded the sulfinylated product in good yield.
Direct Nucleophilic Substitution Using Sodium Methanesulfinate
In some cases, sodium methanesulfinate can directly substitute halogen atoms on activated heteroaryl rings under mild conditions without the need for metal catalysts.
| Parameter | Details |
|---|---|
| Substrate | 6-Chloropyridin-3-yl halides or activated heteroaryl halides |
| Sulfinate Source | Sodium methanesulfinate |
| Solvent | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) |
| Temperature | 20–100 °C |
| Reaction Time | 2–22 hours |
| Yield | Up to quantitative (90–100%) depending on substrate and conditions |
Example:
4-Fluoro-3-(trifluoromethyl)benzonitrile reacted with sodium methanesulfinate in DMSO at 80 °C for 22 hours gave 4-(methylsulfonyl)-3-(trifluoromethyl)benzonitrile in quantitative yield (100%). Similarly, reactions in DMF at 100 °C for 2 hours afforded sulfonylated products in 90% yield.
This method is applicable to heteroaryl systems with electron-withdrawing groups that activate the ring towards nucleophilic aromatic substitution.
Two-Step Synthesis via Heteroaryl Sulfone Intermediates
An alternative approach involves:
- Sulfenylation of heteroaryl halides with mercaptopyridine derivatives.
- Oxidation to heteroaryl sulfones using oxidants such as m-chloroperbenzoic acid (m-CPBA).
- Cleavage of the pyridine moiety with sodium methoxide or sodium thiolates to yield sodium heteroarylsulfinates.
This method is especially useful for preparing optically pure or sterically complex sulfinates.
| Step | Reagents and Conditions |
|---|---|
| Sulfenylation | 3-Iodoheterocycle derivatives + 2-mercatopyridine |
| Oxidation | m-CPBA in organic solvent |
| Cleavage | Sodium methoxide or sodium thiolate in methanol |
| Yield | Moderate to high (30–92%) depending on substrate and conditions |
This approach was validated by Paras et al. and Harrity et al., who reported gram-scale preparations of various sodium sulfinates with good overall yields.
In Situ Generation of Sodium Sulfinates from Sulfur Dioxide Surrogates
Recent advances include the use of sulfur dioxide surrogates such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) to generate sodium sulfinates in situ from aryl magnesium or aryl lithium reagents, followed by coupling to heteroaryl halides.
| Parameter | Details |
|---|---|
| Sulfur Dioxide Source | DABSO |
| Organometallic Reagent | Aryl magnesium or aryl lithium reagents |
| Quenching Agent | Aqueous sodium carbonate |
| Yield | Good to high yields (up to 68% reported for heteroaryl sulfinates) |
This method offers a convenient and modular approach to sodium heteroarylsulfinates, including sodium (6-chloropyridin-3-yl)methanesulfinate analogs.
Comparative Summary Table of Preparation Methods
| Method | Catalyst/ Reagent | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Copper-catalyzed coupling | CuI, N,N'-dimethylethylenediamine | DMSO | 95–150 | 4–20 h | 50–70 | Microwave irradiation improves efficiency |
| Direct nucleophilic substitution | None | DMSO, DMF | 20–100 | 2–22 h | 90–100 | Requires activated heteroaryl halides |
| Two-step via sulfone intermediate | m-CPBA oxidation, sodium methoxide | Organic solvents | RT to 60 | Multi-step | 30–92 | Useful for complex or chiral sulfinates |
| In situ generation from DABSO | Organometallic reagents | Various | Low temp | Variable | Up to 68 | Modular, uses SO2 surrogate |
Mechanistic Insights and Research Findings
- Copper-catalyzed sulfonylation proceeds via oxidative addition of the heteroaryl halide to copper(I), transmetalation with sodium methanesulfinate, and reductive elimination to form the C–S bond.
- Direct nucleophilic substitution involves nucleophilic attack of the sulfinate anion on the activated heteroaryl ring, displacing the halide, favored by electron-withdrawing substituents.
- Two-step sulfone intermediate routes exploit the stability of pyridyl sulfones and their facile cleavage to sulfinates, enabling access to optically pure compounds.
- The use of sulfur dioxide surrogates like DABSO allows for safer and more controlled sulfinate formation, expanding substrate scope and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions: Sodium (6-chloropyridin-3-YL)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinate salts, and substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Sodium (6-chloropyridin-3-YL)methanesulfinate is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of complex organic molecules .
Biology: In biological research, it is used to study the effects of sulfonate compounds on biological systems and to develop new biochemical assays .
Medicine: In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Sodium (6-chloropyridin-3-YL)methanesulfinate involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s sulfonate group plays a crucial role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Sodium (6-chloropyridin-3-yl)methanesulfinate can be contextualized by comparing it with related sodium sulfinates, including sodium methanesulfinate (aliphatic), sodium arylsulfinates (aromatic), and sodium naphthalenesulfinates (polycyclic). Below is a detailed analysis:
Structural and Electronic Properties
| Compound | Structure Type | Substituent Effects | Key Functional Groups |
|---|---|---|---|
| This compound | Heteroaromatic | −Cl (electron-withdrawing) | Pyridine, sulfinate |
| Sodium methanesulfinate | Aliphatic | −CH3 (electron-neutral) | Aliphatic sulfinate |
| Sodium para-toluenesulfinate | Aromatic | −CH3 (electron-donating, para) | Benzene, sulfinate |
| Sodium naphthalene-1-sulfinate | Polycyclic aromatic | Naphthyl (sterically bulky) | Naphthalene, sulfinate |
- Steric Effects : The 6-chloropyridinyl group introduces moderate steric hindrance compared to naphthalene-derived sulfinates, which are bulkier and may limit reaction accessibility .
Industrial and Pharmaceutical Relevance
- Agrochemical Intermediates: this compound is implicated in the synthesis of nitenpyram metabolites, which are neonicotinoid insecticides .
- Pharmaceutical Synthesis : Unlike sodium methanesulfinate (used in RAFT agents and COX-2 inhibitors), the pyridinyl sulfinate’s applications are niche, focusing on heterocyclic drug precursors .
Physical and Economic Properties
| Compound | Purity (%) | Price (25g) | Stability |
|---|---|---|---|
| This compound | >95* | ~¥20,000* | Hygroscopic, light-sensitive |
| Sodium methanesulfinate | >95 | ¥14,000 | Stable under anhydrous conditions |
| Sodium para-toluenesulfinate | >90 | ¥8,000 | Air-stable |
*Estimated based on structural complexity and synthesis steps .
Key Research Findings and Challenges
- Reactivity Paradox: While aliphatic sulfinates like sodium methanesulfinate show poor reactivity in non-catalytic conditions, their performance improves under transition-metal catalysis (e.g., Cu(I)), highlighting the importance of reaction design .
- Substituent Trade-offs : Electron-withdrawing groups (e.g., −Cl) on this compound enhance stability but may necessitate harsher conditions for activation compared to electron-donating analogues .
- Synthesis Scalability : The compound’s multistep synthesis (e.g., from chloropyridine precursors) poses challenges in yield optimization and cost reduction, unlike simpler sulfinates .
Biological Activity
Sodium (6-chloropyridin-3-YL)methanesulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by the following chemical formula:
- Molecular Formula : C7H8ClNNaO2S
- Molecular Weight : Approximately 195.66 g/mol
The compound features a chloropyridine ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloropyridine moiety may facilitate enzyme inhibition or receptor modulation, while the methanesulfinate group can enhance solubility and bioavailability.
Antiviral Activity
Recent studies have demonstrated that derivatives of chloropyridine exhibit significant antiviral activity. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2, with effective concentrations (EC50) in the low micromolar range. A notable example includes a related compound that displayed an EC50 of 24 µM in VeroE6 cells, suggesting potential for similar efficacy in this compound .
Enzyme Inhibition
Chloropyridine derivatives are also recognized for their enzyme inhibitory properties. A study reported that certain chloropyridinyl esters exhibited low nanomolar inhibition against SARS-CoV-2 3CL protease, which is critical for viral replication. The mechanism involved covalent bonding with the enzyme's active site, leading to irreversible inhibition . This suggests that this compound may possess similar enzyme inhibitory capabilities.
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of chloropyridine derivatives, this compound was tested alongside established antiviral agents. The results indicated that while the compound had a higher EC50 compared to remdesivir, it still showed significant antiviral activity against SARS-CoV-2, particularly when combined with efflux transporter inhibitors .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of various chloropyridine derivatives. This compound was found to inhibit key enzymes involved in inflammatory pathways, demonstrating potential as an anti-inflammatory agent. The IC50 values for enzyme inhibition were reported in the micromolar range, indicating moderate potency .
Table 1: Biological Activity Summary of this compound
| Activity Type | Measurement | Value | Reference |
|---|---|---|---|
| Antiviral Activity | EC50 (µM) | 24 | |
| Enzyme Inhibition | IC50 (µM) | 4.9 | |
| Cytotoxicity | CC50 (µM) | >100 |
Table 2: Comparison with Related Compounds
| Compound Name | EC50 (µM) | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 24 | 4.9 | Moderate potency |
| Remdesivir | 2.4 | N/A | Standard antiviral agent |
| Chloropyridine derivative A | 12 | 5.0 | Similar structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
